molecular formula C13H15N3O B3013564 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide CAS No. 379254-48-5

2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

Cat. No.: B3013564
CAS No.: 379254-48-5
M. Wt: 229.283
InChI Key: JRXKLRZWUZJNHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide is a key chemical intermediate designed for the synthesis of novel bioactive molecules. This compound features the privileged pyrrole heterocycle, a structure found in numerous natural products and pharmaceuticals, combined with a reactive carbohydrazide functional group . This makes it an exceptionally versatile scaffold for medicinal chemistry and drug discovery research. The core research value of this compound lies in its role as a precursor for the development of hydrazone derivatives. Recent scientific studies on closely related pyrrole carbohydrazides have demonstrated that such compounds can be condensed with various aldehydes to create novel hydrazones, which have shown significant and selective antiproliferative activity against human melanoma cells in vitro . The mechanism of action for these bioactive derivatives is associated with the induction of apoptosis (programmed cell death) and the ability to cause cell cycle arrest in the S-phase . Furthermore, analogous compounds based on the 3,4-dimethyl-1H-pyrrole-2-carbohydrazide structure have been used to synthesize formazan and Schiff base derivatives, which exhibit moderate to good antimicrobial and antioxidant activities, providing another promising avenue for investigative research . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,5-dimethyl-1-phenylpyrrole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-8-12(13(17)15-14)10(2)16(9)11-6-4-3-5-7-11/h3-8H,14H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXKLRZWUZJNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide typically involves the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions . The general reaction scheme is as follows:

    Starting Material: 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

    Reagent: Hydrazine hydrate

    Solvent: Ethanol

    Conditions: Reflux

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in several chemical reactions, including:

  • Oxidation: Can be oxidized to form pyrrole derivatives.
  • Reduction: The carbohydrazide group can be reduced to yield amines or alcohols.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions can occur at the pyrrole ring or phenyl group.

Research has shown that this compound exhibits notable biological activities:

Antimicrobial Properties:
Studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antibacterial agent comparable to established antibiotics.

Anticancer Activity:
The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it interacts effectively with proteins involved in cancer cell proliferation. In vitro assays have shown that it induces apoptosis in cancer cell lines, indicating its potential as a therapeutic agent targeting cancer through modulation of apoptotic pathways .

Industrial Applications

Beyond its research applications, this compound is utilized in various industrial processes:

Dyes and Pigments Production:
The compound is employed in the production of specialty chemicals such as dyes and pigments due to its reactive nature and ability to form complex structures.

Pharmaceutical Development:
Ongoing research aims to explore its use in drug development for treating various diseases. Its unique structural features make it a candidate for further investigation in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Heterocycle Core Differences :

  • Pyrrole (target compound) has two nitrogen atoms in a five-membered aromatic ring, enabling π-π stacking and resonance stabilization.
  • Pyrrolidine (compound in ) is a saturated ring with one nitrogen, reducing aromaticity but increasing flexibility.
  • Pyrazole (compound in ) contains two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability.

The 4-benzohydrazide group in the pyrrole analogs () introduces additional aromaticity and steric bulk, which may influence binding interactions in biological targets.

Synthesis Methods :

  • The use of HBTU/DIPEA coupling in DMF () ensures efficient amide bond formation under mild conditions, whereas acid-catalyzed condensation () is simpler but less selective.

Challenges and Limitations

    Biological Activity

    2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the carbohydrazide group enhances its reactivity and biological profile, making it a candidate for various therapeutic applications, including antimicrobial and anticancer properties.

    The synthesis of this compound typically involves the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde with hydrazine hydrate in ethanol under reflux conditions. This method yields the desired compound with good purity and yield, allowing for further biological evaluation .

    Antimicrobial Properties

    Research has demonstrated that this compound exhibits notable antimicrobial activity. In a study evaluating various pyrrole derivatives, this compound showed significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics, indicating its potential as an antibacterial agent .

    Anticancer Activity

    The compound has also been investigated for its anticancer properties. A molecular docking study suggested that this compound interacts effectively with key proteins involved in cancer cell proliferation. In vitro assays demonstrated that it induces apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways .

    The biological activity of this compound can be attributed to its ability to bind to specific molecular targets. It may inhibit enzymes involved in cellular processes such as proliferation and survival, thereby exerting its antimicrobial and anticancer effects. The exact molecular pathways remain an area for further research .

    Comparative Analysis

    To better understand the unique properties of this compound, a comparison with similar compounds is useful:

    Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
    2,5-Dimethyl-1-phenylpyrroleModerateLowLacks carbohydrazide group
    1-(4-Chlorobenzyl)-2,5-dimethylpyrroleHighModerateContains halogen substituent
    This compound High High Presence of carbohydrazide enhances reactivity

    Case Studies

    Several studies have highlighted the efficacy of this compound:

    • Antibacterial Study : A recent study evaluated the compound against a panel of bacteria. Results indicated that it had an MIC value of 12.5 µg/mL against S. aureus, comparable to standard antibiotics .
    • Cancer Cell Line Study : In vitro tests on breast cancer cell lines showed that treatment with this compound led to a significant reduction in cell viability after 48 hours, suggesting its potential as an anticancer agent .

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